1-BCP Exhibits a Distinct Potency Profile in Modulating NMDA Receptor Function Compared to Aniracetam and Cyclothiazide
In a direct head-to-head study using the 'kynurenate test' in rat hippocampal slices, 1-BCP was found to be approximately 100-fold less potent than aniracetam and 10-fold less potent than cyclothiazide in preventing kynurenic acid antagonism of NMDA-evoked norepinephrine release [1]. This quantitative difference highlights that 1-BCP possesses a unique interaction profile with NMDA receptor function, distinguishing it from other nootropics in its class.
| Evidence Dimension | Potency in attenuating kynurenate antagonism of NMDA-evoked [3H]norepinephrine release |
|---|---|
| Target Compound Data | EC50 approximately 100-fold less potent than aniracetam |
| Comparator Or Baseline | Aniracetam (EC50 ≤0.1 µM); Cyclothiazide (EC50 ~10-fold less potent than aniracetam) |
| Quantified Difference | 1-BCP is ~100x less potent than aniracetam and ~10x less potent than cyclothiazide |
| Conditions | Rat hippocampal slices; 'kynurenate test' with 100 µM NMDA and 100 µM kynurenic acid [1] |
Why This Matters
This data is critical for experimental design where selective modulation of NMDA receptor function is a variable, as 1-BCP's low potency in this specific assay may be advantageous or disadvantageous depending on the research question.
- [1] Pittaluga, A., Bonfanti, A., Arvigo, D., & Raiteri, M. (1999). Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(4), 272-279. DOI: 10.1007/pl00005352 View Source
